2,4-Dichloro-3-fluoropyridine
Overview
Description
2,4-Dichloro-3-fluoropyridine is a useful research compound. Its molecular formula is C5H2Cl2FN and its molecular weight is 165.98 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
2,4-Dichloro-3-fluoropyridine has been widely studied for its chemical properties and synthesis processes. For instance, Hand and Baker (1989) described the synthesis of fluoropyridines, emphasizing the versatility of these compounds in various chemical reactions, including the formation of novel structures (Hand & Baker, 1989). Additionally, the work of Marsais et al. (1988) on the directed lithiation of halopyridines showcases the chemoselectivity and regioselectivity in synthesizing disubstituted pyridines, highlighting the importance of this compound in such processes (Marsais et al., 1988).
Applications in Medical Imaging
Carroll et al. ((2007) explored the use of fluoropyridines, including compounds similar to this compound, in medical imaging, specifically in Positron Emission Tomography (PET). They emphasized the importance of fluorine positioning in these compounds for stability and efficacy in imaging applications (Carroll, Nairne, & Woodcraft, 2007).
Use in Organic Synthesis and Catalysis
The compound has been instrumental in organic synthesis and catalysis. For example, Bobbio and Schlosser (2001) studied the deprotonation of trihalopyridines, including similar compounds to this compound, to introduce functional groups for pharmaceutical research, demonstrating its potential in the synthesis of new structures (Bobbio & Schlosser, 2001). Furthermore, Boudakian (1981) investigated the synthesis of fluorinated pyridines, highlighting the relevance of this compound in developing new fluorination techniques (Boudakian, 1981).
Photolytic Degradation in Wastewaters
Stapleton et al. (2006) researched the photolytic degradation of halogenated pyridines, including compounds like this compound, in wastewaters. Their findings are crucial for understanding the environmental impact and treatment of such compounds in pharmaceutical effluents (Stapleton, Emery, Mantzavinos, & Papadaki, 2006).
Mechanism of Action
Target of Action
2,4-Dichloro-3-fluoropyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds . .
Mode of Action
Fluoropyridines in general are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could suggest that this compound interacts with its targets in a similar manner.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The compound is described as having high lipophilicity , which could impact its bioavailability.
Result of Action
Given its use in the synthesis of various biologically active compounds , it can be inferred that the compound likely has significant effects at the molecular and cellular level.
Action Environment
The compound’s high lipophilicity could suggest that it is relatively stable in various environments.
Safety and Hazards
Future Directions
Fluoropyridines, including 2,4-Dichloro-3-fluoropyridine, have potential applications in various biological fields . They are of special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of the fluorinated synthetic blocks, the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry .
Properties
IUPAC Name |
2,4-dichloro-3-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLNWRWYEJBBQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601950 | |
Record name | 2,4-Dichloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628691-85-0 | |
Record name | 2,4-Dichloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.